molecular formula C6H15ClN2O B1394639 2-Amino-N-(sec-butyl)acetamide hydrochloride CAS No. 1220019-14-6

2-Amino-N-(sec-butyl)acetamide hydrochloride

Cat. No.: B1394639
CAS No.: 1220019-14-6
M. Wt: 166.65 g/mol
InChI Key: QZEPMKVWIJNEFN-UHFFFAOYSA-N
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Description

2-Amino-N-(sec-butyl)acetamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol . It is a derivative of acetamide, where the amino group is substituted with a sec-butyl group. This compound is often used in scientific research due to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(sec-butyl)acetamide hydrochloride typically involves the reaction of sec-butylamine with acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(sec-butyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-Amino-N-(sec-butyl)acetamide hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(sec-butyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(sec-butyl)acetamide hydrochloride is unique due to its specific sec-butyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .

Properties

IUPAC Name

2-amino-N-butan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-5(2)8-6(9)4-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEPMKVWIJNEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-14-6
Record name Acetamide, 2-amino-N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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